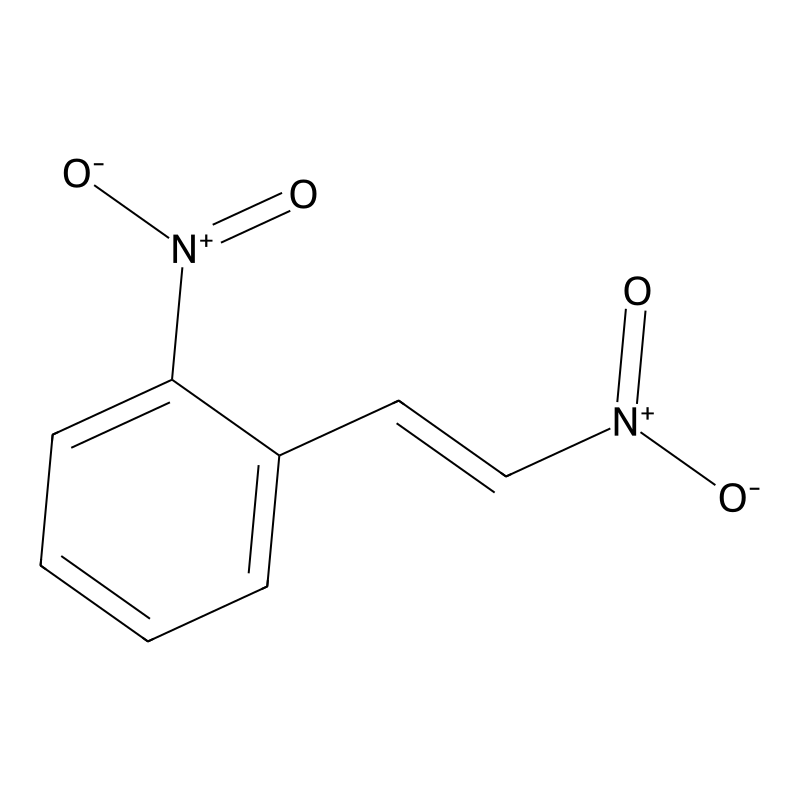

1-Nitro-2-(2-nitrovinyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Nitro-2-(2-nitrovinyl)benzene (CAS 3156-39-6), also known as 2,β-dinitrostyrene, is a bi-functionalized nitroalkene characterized by an aromatic ortho-nitro group and a conjugated nitrovinyl moiety. In industrial and pharmaceutical procurement, this compound is highly valued as a specialized precursor for the direct synthesis of indole scaffolds and functionalized nitrogen heterocycles. Unlike generic styrenes, its unique substitution pattern enables highly efficient, single-step reductive cyclizations and accelerates nucleophilic Michael additions. For scale-up chemistry, sourcing high-purity 1-Nitro-2-(2-nitrovinyl)benzene is critical for minimizing step counts and avoiding the heavy-metal waste associated with legacy heterocycle syntheses [1].

Attempting to substitute 1-Nitro-2-(2-nitrovinyl)benzene with unsubstituted β-nitrostyrene or para-nitro analogs results in complete synthetic failure during orthogonal indole construction. The spatial arrangement of the ortho-nitro group is an absolute structural prerequisite for the intramolecular reductive cyclization that forms the indole core. Generic β-nitrostyrenes lack this adjacent nitrogen source, rendering direct heterocyclization impossible and forcing process chemists to rely on multi-step, lower-yielding alternatives such as the Fischer indole synthesis. Consequently, for workflows demanding direct, atom-economical indole construction, generic isomers are not viable procurement alternatives .

Direct Indole Core Construction via Reductive Cyclization

The primary procurement advantage of 1-Nitro-2-(2-nitrovinyl)benzene is its ability to undergo a direct, two-electron reductive cyclization to form the indole core in a single step. When subjected to Zn(II)-assisted reduction or catalytic hydrogenation, the ortho-nitro and nitrovinyl groups co-reduce and cyclize, yielding the target heterocycle in good-to-high yields. In contrast, utilizing non-ortho precursors requires alternative multi-step routes (e.g., Fischer indole synthesis), which significantly increase process time and raw material consumption .

| Evidence Dimension | Synthetic steps to unsubstituted indole core |

| Target Compound Data | 1 step (direct reductive cyclization) |

| Comparator Or Baseline | Generic β-nitrostyrenes (0% yield, structurally impossible) or traditional precursors (2-4 steps) |

| Quantified Difference | Eliminates 1-3 synthetic steps while maintaining high isolated yields |

| Conditions | Zn(II)/Na2S2O4 reduction at pH 4 or Pd/C catalytic hydrogenation |

Bypassing multi-step indole syntheses significantly reduces raw material costs, labor, and cycle times in pharmaceutical manufacturing.

Processability: Elimination of Heavy Metal Waste in Catalytic Reduction

When highly pure 1-Nitro-2-(2-nitrovinyl)benzene is utilized in modern catalytic reductive cyclizations (e.g., using Pd/C and H2), the reaction proceeds with minimal to no byproduct formation. This is a massive processability upgrade over legacy methods that relied on Fe/Acetic acid reductions, which generated massive amounts of heavy metal sludge and required at least five solvent extractions to isolate the product [1]. Procuring this specific precursor enables cleaner, scalable downstream processing.

| Evidence Dimension | Downstream purification requirements |

| Target Compound Data | 0-1 minor byproducts; simple filtration of Pd/C catalyst |

| Comparator Or Baseline | Legacy Fe/AcOH reduction (heavy metal sludge + >5 ether extractions) |

| Quantified Difference | Drastic reduction in solvent use and complete elimination of stoichiometric iron waste |

| Conditions | Catalytic hydrogenation vs. dissolving metal reduction |

Enables scalable, environmentally compliant manufacturing by eliminating heavy metal waste and complex extraction workflows.

Enhanced Electrophilicity for High-Yield Michael Additions

Beyond cyclization, the ortho-nitro group in 1-Nitro-2-(2-nitrovinyl)benzene exerts a powerful electron-withdrawing effect (both inductive and resonance) on the conjugated nitroalkene system. This renders the β-carbon significantly more electrophilic than that of unsubstituted β-nitrostyrene. Consequently, nucleophilic attacks (e.g., by amines or thiols) proceed at accelerated rates under milder conditions, ensuring higher throughput and fewer degradation byproducts during the synthesis of complex functionalized intermediates .

| Evidence Dimension | Electrophilic reactivity at the β-carbon |

| Target Compound Data | Highly activated by dual ortho-NO2 and nitrovinyl electron withdrawal |

| Comparator Or Baseline | Unsubstituted β-nitrostyrene (baseline reactivity) |

| Quantified Difference | Accelerated reaction kinetics and higher conversion rates under mild conditions |

| Conditions | Nucleophilic Michael addition with soft nucleophiles |

Ensures higher throughput and yield in the synthesis of functionalized intermediates under mild, energy-efficient conditions.

One-Step Synthesis of Indole-Based Pharmacophores

1-Nitro-2-(2-nitrovinyl)benzene is the ideal starting material for pharmaceutical workflows requiring the rapid, scalable construction of indole cores. By utilizing catalytic hydrogenation or Zn(II)-assisted reduction, process chemists can achieve direct reductive cyclization, completely bypassing the multi-step sequences required by non-ortho-substituted precursors .

Green Chemistry Scale-Up of Nitrogen Heterocycles

Because this specific dinitrostyrene is highly compatible with modern Pd/C catalytic hydrogenation, it is the preferred choice for environmentally conscious manufacturing. It allows facilities to eliminate the heavy metal sludge and excessive solvent extractions historically associated with dissolving metal reductions [1].

Kinetic Studies and Asymmetric Michael Additions

Due to its enhanced electrophilicity driven by the ortho-nitro group, this compound serves as a premium Michael acceptor. It is highly suited for developing new asymmetric organocatalytic methodologies or synthesizing densely functionalized amines and thioethers under mild conditions .

XLogP3

Wikipedia

Dates

Explore Compound Types